molecular formula C16H18N2O3S B7642583 N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B7642583
M. Wt: 318.4 g/mol
InChI Key: UBNMLZFBNINULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Compound A' and is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its potential applications in cancer research and anti-inflammatory research. However, one of the major limitations of using this compound is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide. One of the major directions is to further study the mechanism of action of this compound. This will help in the development of more effective drugs based on this compound. Another direction is to study the potential applications of this compound in other fields such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area of future research.

Synthesis Methods

The synthesis of N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has been achieved using various methods. One of the most common methods is the reaction of 2-(oxolan-2-yl)thiazol-4-amine with 2-bromo-1-phenylethanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with chloroacetyl chloride to yield this compound.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has been studied extensively for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models.

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-9-12(11-5-2-1-3-6-11)17-15(20)13-10-22-16(18-13)14-7-4-8-21-14/h1-3,5-6,10,12,14,19H,4,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNMLZFBNINULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)C(=O)NC(CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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